Product packaging for 2,3,4,8-Tetrachlorodibenzofuran(Cat. No.:CAS No. 83704-32-9)

2,3,4,8-Tetrachlorodibenzofuran

Cat. No.: B3024297
CAS No.: 83704-32-9
M. Wt: 306 g/mol
InChI Key: IIKXRERKNIJJQY-UHFFFAOYSA-N
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Description

Nomenclature and Isomeric Specificity of Tetrachlorodibenzofurans

The nomenclature of tetrachlorodibenzofurans (TCDFs) is determined by the positions of the four chlorine atoms on the dibenzofuran (B1670420) backbone. The dibenzofuran structure consists of two benzene (B151609) rings fused to a central furan (B31954) ring, with numbering of the carbon atoms allowing for the precise identification of each of the 38 possible TCDF isomers.

The congener 2,3,4,8-Tetrachlorodibenzofuran is distinguished by the specific arrangement of its four chlorine atoms at the second, third, fourth, and eighth carbon positions of the dibenzofuran molecule. This unique substitution pattern differentiates it from other TCDF isomers, such as the more extensively studied 2,3,7,8-TCDF.

Global Environmental Significance of this compound as a Persistent Organic Pollutant

Like other dioxin-like compounds, this compound is recognized as a persistent organic pollutant (POP). wikipedia.org POPs are chemical substances that possess a particular combination of physical and chemical properties such that, once released into the environment, they:

Remain intact for exceptionally long periods of time (resist degradation).

Become widely distributed throughout the environment as a result of natural processes involving soil, water, and, most notably, air.

Accumulate in the fatty tissue of living organisms. nih.gov

Are found at higher concentrations at higher levels in the food chain.

The persistence and lipophilicity (tendency to dissolve in fats) of 2,3,4,8-TCDF contribute to its bioaccumulation in food webs. wikipedia.org This means that organisms, including humans, can be exposed to this compound primarily through the consumption of contaminated food, particularly meat, dairy products, and fish. nih.govepa.gov

Comparative Academic Context with Other Dioxin-like Compounds

The toxicity of dioxin-like compounds is primarily mediated through their ability to bind to and activate the aryl hydrocarbon receptor (AhR). wikipedia.orgwikipedia.org The potency of individual congeners can vary significantly. To facilitate risk assessment and regulatory control, a system of Toxic Equivalency Factors (TEFs) has been established. wikipedia.orgornl.gov This system expresses the toxicity of a specific dioxin-like compound relative to the most toxic congener, 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), which is assigned a TEF of 1.0. ca.govwikipedia.org

The World Health Organization (WHO) has assigned a TEF to 2,3,4,8-TCDF, although it is considered less potent than TCDD and its more toxic furan isomer, 2,3,7,8-TCDF. The TEF for 2,3,7,8-TCDF is 0.1, indicating it is ten times less potent than TCDD. The TEF for 2,3,4,8-TCDF is lower, reflecting its reduced, but still significant, biological activity.

Interactive Data Table: Physicochemical Properties and TEFs of Selected Dioxin-like Compounds

Compound NameChemical FormulaMolecular Weight ( g/mol )TEF (WHO 2005)
This compoundC₁₂H₄Cl₄O305.970.001
2,3,7,8-Tetrachlorodibenzo-p-dioxinC₁₂H₄Cl₄O₂321.971
2,3,7,8-Tetrachlorodibenzofuran (B131793)C₁₂H₄Cl₄O305.970.1

This comparative framework is essential for understanding the relative contribution of individual congeners like 2,3,4,8-TCDF to the total dioxin-like toxicity of a complex environmental mixture. The total toxicity is expressed as the Toxic Equivalency (TEQ), which is calculated by multiplying the concentration of each congener by its respective TEF and summing the results. wikipedia.orgcdc.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H4Cl4O B3024297 2,3,4,8-Tetrachlorodibenzofuran CAS No. 83704-32-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4,8-tetrachlorodibenzofuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H4Cl4O/c13-5-1-2-9-6(3-5)7-4-8(14)10(15)11(16)12(7)17-9/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKXRERKNIJJQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C3=CC(=C(C(=C3O2)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H4Cl4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232545
Record name 2,3,4,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83704-32-9
Record name 2,3,4,8-Tetrachlorodibenzofuran
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,8-Tetrachlorodibenzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40232545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,8-TETRACHLORODIBENZOFURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YIF7JI7VA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Environmental Fate and Transport Dynamics of 2,3,4,8 Tetrachlorodibenzofuran

Inter-compartmental Partitioning and Phase Distribution

The partitioning of 2,3,4,8-TCDf between soil, water, air, and sediment is a critical factor in determining its environmental distribution and potential for exposure.

Soil-Water Partitioning

The interaction between 2,3,4,8-TCDf and soil or sediment particles significantly influences its concentration in the aqueous phase. The soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc) are key parameters used to describe this distribution.

Studies on related compounds like 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) show a high affinity for soil, especially soils with high organic matter content. usda.gov This strong adsorption limits their mobility and transport through soil. usda.gov The partitioning process is influenced by factors such as the organic matter content of the soil, with higher organic matter leading to stronger binding. usda.gov Research on other tetrachlorinated dibenzofurans indicates that sorption is a primary factor in their environmental behavior. nih.gov The process often involves an initial rapid sorption phase followed by a slower diffusion into the internal structure of soil organic matter. nih.gov

The soil-water partition equation is a tool used to estimate the concentration of a contaminant in soil that is in equilibrium with the concentration in groundwater. nj.gov This equation considers the equilibrium between the sorbed, aqueous, and vapor phases of the contaminant in the soil. nj.gov

Air-Particle Partitioning

In the atmosphere, 2,3,4,8-TCDf can exist in both the vapor phase and adsorbed to particulate matter. wikipedia.orgnih.gov This partitioning behavior is crucial for its atmospheric transport and deposition. The distribution between the gas and particle phases depends on the compound's vapor pressure and the concentration and characteristics of atmospheric particles. nih.gov

2,3,7,8-Tetrachlorodibenzofuran (B131793) is released into the air as a vapor from sources like hazardous waste incineration and fires involving PCB mixtures. wikipedia.org A portion of this vapor can then adsorb onto airborne particles. wikipedia.org Monitoring of municipal waste incinerator stack effluents has confirmed the presence of 2,3,7,8-tetrachlorodibenzofuran in both vapor and particulate phases. nih.gov The estimated half-life of TCDF in the atmosphere is approximately 60 days. wikipedia.org

Sediment-Water Exchange and Equilibrium

In aquatic environments, 2,3,4,8-TCDf exhibits a strong tendency to partition from the water column to sediments. Due to its low water solubility, a significant portion of TCDD in water is associated with suspended materials and sediments. epa.gov This makes aquatic sediments a major environmental sink for these types of compounds. epa.gov

The exchange between sediment and water is a dynamic process. While sediments act as a reservoir, changes in environmental conditions can potentially lead to the release of the compound back into the water column. The high lipophilicity and low water solubility of polychlorinated dibenzofurans (PCDFs) cause them to accumulate in the fatty tissues of aquatic organisms and adsorb to sediments. nih.gov

Long-Range Environmental Transport Potential

Due to its persistence and ability to partition into the atmosphere, 2,3,4,8-TCDf has the potential for long-range environmental transport. The presence of TCDD in remote areas far from primary sources provides evidence of atmospheric transport. nih.gov

The atmospheric half-life of vapor-phase 2,3,7,8-tetrachlorodibenzofuran, due to reaction with hydroxyl radicals, is estimated to be 63 days. nih.gov This persistence allows for transport over significant distances before deposition. The compound's presence in both vapor and particulate phases facilitates its movement with air currents. wikipedia.orgnih.gov

Bioavailability and Sorption in Environmental Media

The bioavailability of 2,3,4,8-TCDf is heavily influenced by its sorption to environmental media like soil and sediment. Strong sorption can reduce the fraction of the compound that is available for uptake by organisms.

Research on TCDD has shown that its bioavailability from soil can vary depending on the soil's composition and the nature of the contamination. nih.govnih.gov For instance, TCDD in soil from a 2,4,5-T manufacturing site showed low bioavailability in animal studies, which was correlated with its extractability from the soil. nih.gov The strong adsorption of TCDD to soil particles can decrease its biological uptake. nih.gov

Sorption is a key process controlling the fate of persistent organic pollutants. mdpi.com For similar compounds, the sorption process is often characterized by a rapid initial phase, followed by a slower approach to equilibrium. nih.govmdpi.com The Freundlich isotherm model is often used to describe the sorption of these compounds to soil and sediment. mdpi.com Factors such as pH and the amount of dissolved organic matter can also influence sorption behavior. mdpi.com Generally, sorption capacity for similar compounds has been observed to be higher under acidic conditions. mdpi.com

Degradation and Remediation Approaches for Tetrachlorodibenzofurans, Including 2,3,4,8 Tetrachlorodibenzofuran

Environmental Degradation Pathways

The environmental fate of tetrachlorodibenzofurans is largely determined by their resistance to degradation. However, several natural processes can contribute to their slow breakdown over time.

Photodegradation and Photolysis

Photodegradation, or photolysis, is a key environmental process for the breakdown of tetrachlorodibenzofurans. This process involves the absorption of light energy, typically in the ultraviolet (UV) spectrum, which leads to the cleavage of chemical bonds. For tetrachlorodibenzofurans, this often results in dehalogenation, the removal of chlorine atoms from the aromatic rings.

Studies have shown that the photodecomposition of 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD) and 1,2,3,4-TCDD on a solid support is significantly accelerated in the presence of a proton donor like 2-propanol in water. nih.gov For instance, when adsorbed on a C18 column and exposed to a 450 W UV lamp, 2,3,7,8-TCDD in a 10% 2-propanol/water mixture decomposed completely within 5 minutes. nih.gov The rate of photodegradation is influenced by factors such as the solvent, the presence of photosensitizers, and the wavelength of UV radiation. For example, the photodegradation of 2,3,7,8-TCDD in a methanol/tetrahydrofuran solution was successful using both high (254 nm) and mid (302 nm) energy UV irradiation in the presence of silver titanium oxide (AgTi) and silver titanium doped into Y-zeolite (AgTiY) catalysts. mdpi.com The main degradation product identified was the less toxic 2,3,7-trichlorodibenzo-p-dioxin. mdpi.com

Table 1: Photodegradation of 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) under different conditions

ConditionDegradation (%)TimeReference
UV (254 nm), AgTi catalyst~86%6 hours mdpi.com
UV (302 nm), AgTiY catalyst91%60 minutes mdpi.com
UV (302 nm), AgTiY catalyst98-99%5 hours mdpi.com
450 W UV lamp, 10% 2-propanol/water on C18100%5 minutes nih.gov

Engineered Remediation Technologies

Engineered remediation technologies for tetrachlorodibenzofurans, including the highly toxic congener 2,3,4,8-tetrachlorodibenzofuran, encompass a range of chemical, physical, and biological methods designed to degrade, remove, or detoxify these persistent organic pollutants from contaminated environments. These approaches are critical for managing sites contaminated with dioxin-like compounds.

Chemical Degradation Methods

Chemical degradation methods aim to break down the stable structure of tetrachlorodibenzofurans into less toxic or non-toxic compounds. Advanced Oxidation Processes (AOPs) are a prominent category of these methods, relying on the generation of highly reactive hydroxyl radicals (•OH) to initiate the degradation process. researchgate.netppnp.ac.id

Reaction with Hydrogen Peroxide:

The reaction between tetrachlorodibenzofurans and hydrogen peroxide (H₂O₂) has been investigated as a potential degradation pathway. Theoretical studies based on density functional theory (DFT) have explored the reaction mechanism between 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and H₂O₂. nih.gov The process is believed to start with the formation of a molecular complex between TCDF and H₂O₂. nih.gov This is followed by a nucleophilic aromatic substitution, where H₂O₂ attacks the TCDF molecule, leading to an intermediate that contains an O-O bond. nih.gov The final step involves the homolytic cleavage of this O-O bond, which results in the production of radicals. nih.gov

Theoretical studies on the related compound 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) suggest that the reaction is pH-dependent, with the anion of hydrogen peroxide (HO₂⁻) being significantly more reactive than the neutral H₂O₂ molecule. mdpi.com The anion reacts with TCDD via two primary mechanisms: nucleophilic substitution at a carbon-chlorine bond and nucleophilic addition at a carbon-oxygen bond, both of which lead to the formation of intermediates that subsequently decompose into radicals. mdpi.com These radicals can initiate further degradation reactions.

Advanced Oxidation Processes (AOPs):

AOPs are a suite of technologies that generate powerful hydroxyl radicals to oxidize recalcitrant organic pollutants. researchgate.net These processes can be more effective than using a single oxidant. For instance, combining ozone (O₃) with hydrogen peroxide can enhance the decomposition of ozone into hydroxyl radicals, which then attack the target pollutant. ppnp.ac.id The UV/H₂O₂ process is another common AOP, where the photolysis of hydrogen peroxide generates hydroxyl radicals. researchgate.net

The fundamental mechanism of AOPs involves the abstraction of a hydrogen atom or the addition to an aromatic ring by the hydroxyl radical, initiating a series of oxidative reactions that can lead to the cleavage of the aromatic rings and the eventual mineralization of the compound to CO₂, water, and inorganic halides.

Degradation Method Reactants/Process Mechanism Key Findings
Hydrogen Peroxide Reaction 2,3,7,8-TCDF and H₂O₂Nucleophilic aromatic substitution followed by homolytic cleavage of the O-O bond. nih.govTheoretical studies show the formation of radical products. The reaction with the H₂O₂ anion is more favorable than with the neutral molecule. nih.govmdpi.com
Advanced Oxidation Processes (AOPs) O₃/H₂O₂, UV/H₂O₂Generation of highly reactive hydroxyl radicals (•OH) that attack the pollutant structure. researchgate.netppnp.ac.idAOPs are effective for degrading persistent organic pollutants by converting them into more biodegradable compounds or achieving complete mineralization. researchgate.net

Physical Remediation Techniques

Physical remediation techniques are employed to separate or immobilize tetrachlorodibenzofurans from contaminated media, such as soil and sediment, without necessarily destroying the contaminant's chemical structure.

Thermal Desorption:

Thermal desorption is a well-established ex-situ remediation technology that uses heat to vaporize contaminants from a solid matrix. clu-in.org The process involves heating the contaminated soil or sediment in a rotary kiln or similar unit to temperatures typically ranging from 150 to 500°C, which is below the temperature required for incineration. clu-in.org This volatilizes the tetrachlorodibenzofurans, which are then transferred to a gas stream. This off-gas is subsequently treated by processes like thermal oxidation, condensation, or adsorption onto activated carbon to capture or destroy the contaminants. itrcweb.org A notable large-scale application of this technology was at the Bien Hoa Airport in Vietnam, where approximately 95,000 cubic meters of dioxin-contaminated soil were excavated and treated using thermal desorption. clu-in.org

Adsorption:

Adsorption involves the use of a porous solid material (adsorbent) to bind contaminant molecules from a liquid or gas phase. Granular activated carbon (GAC) is the most common adsorbent used for organic pollutants due to its high surface area and porous structure. itrcweb.org In water treatment, GAC filtration can be used to remove dioxin-like compounds. itrcweb.org The effectiveness of adsorption depends on the physicochemical properties of both the contaminant and the adsorbent, as well as operating conditions like temperature and pH. While effective for removal, the spent adsorbent containing the concentrated contaminant requires further treatment or secure disposal.

Technique Description Operating Principle Application Example
Thermal Desorption An ex-situ process using heat to vaporize contaminants from soil or sediment. clu-in.orgContaminated material is heated, causing contaminants to volatilize. The vapor is collected and treated separately. itrcweb.orgCleanup of nearly 95,000 m³ of dioxin-contaminated soil at Bien Hoa Airport, Vietnam. clu-in.org
Adsorption A process that binds contaminants to the surface of a porous solid material.Pollutants in a fluid phase are attracted to and held on the surface of an adsorbent like granular activated carbon (GAC). itrcweb.orgUsed in water treatment systems to remove organic pollutants. itrcweb.org

Bioremediation Strategies in Contaminated Environments

Bioremediation leverages the metabolic capabilities of microorganisms to degrade or transform contaminants. For chlorinated compounds like tetrachlorodibenzofurans, strategies often focus on enhancing the activity of naturally occurring or introduced microorganisms.

Biostimulation with Nanoscale Zero-Valent Iron (nZVI):

Biostimulation involves the addition of nutrients, electron donors, or other amendments to stimulate the activity of indigenous microbial populations capable of degrading the target contaminants. researchgate.net The use of nanoscale zero-valent iron (nZVI) is an innovative approach that combines chemical reduction with biostimulation. nZVI can act as a slow-release source of hydrogen, which serves as an electron donor for anaerobic dehalogenating bacteria.

Research has demonstrated the effectiveness of this combined approach. In one study, the biodegradation of 2,3,7,8-TCDD in contaminated soil was investigated using a sequential anaerobic-aerobic treatment. neptjournal.com The addition of carboxymethylcellulose (CMC)-coated nZVI during the anaerobic phase resulted in a 58% degradation of the TCDD. neptjournal.com The nZVI promotes reductive dechlorination under anaerobic conditions, where chlorine atoms are removed from the furan (B31954) rings. This process typically results in less chlorinated, and often less toxic, congeners that are more susceptible to subsequent aerobic degradation. clu-in.org

Other biostimulation strategies involve the addition of specific electron donors and "halopriming" compounds. For instance, studies on sediment microcosms have shown that amending with 1,2,3,4-tetrachlorobenzene (B165215) can promote the rapid dechlorination of 1,2,3,4-tetrachlorodibenzo-p-dioxin (B167077) by enriching for specific dehalogenating bacteria like Dehalococcoides. nih.gov

Strategy Amendment Mechanism of Action Observed Degradation/Outcome
Biostimulation with nZVI Carboxymethylcellulose (CMC)-coated nZVInZVI provides a source of electrons (via H₂ production) to stimulate anaerobic reductive dechlorination by indigenous microorganisms. neptjournal.com58% degradation of 2,3,7,8-TCDD in contaminated soil after sequential anaerobic-aerobic treatment. neptjournal.com
Biostimulation with Haloprimers 1,2,3,4-tetrachlorobenzeneStimulates and enriches native dehalogenating microbial populations, such as Dehalococcoides-like bacteria. researchgate.netnih.govPromoted rapid dechlorination of 1,2,3,4-TeCDD to 2-monochlorodibenzo-p-dioxin in certain sediments. nih.gov

Mechanistic Toxicology and Cellular Responses Induced by Tetrachlorodibenzofurans Emphasis on in Vitro and Animal Models

Aryl Hydrocarbon Receptor (AhR) as a Key Mediator of Action

The toxic effects of 2,3,7,8-TCDF and other dioxin-like compounds are primarily mediated by the aryl hydrocarbon receptor (AhR). nih.gov The AhR is a ligand-activated transcription factor that belongs to the basic-helix-loop-helix PAS domain superfamily of proteins. nih.gov This receptor is involved in a wide range of biological processes, including development, metabolism, and immune function. nih.govnih.gov

Ligand Binding and AhR Activation by Dioxin-like Compounds (including 2,3,7,8-TCDF)

Dioxin-like compounds, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD) and 2,3,7,8-TCDF, are potent activators of the AhR. nih.govnews-medical.netwikipedia.org These compounds bind to the AhR with high affinity. nih.gov Upon binding, the AhR, which is located in the cytoplasm as part of a complex with other proteins like heat shock protein 90 (hsp90), undergoes a conformational change. nih.govnih.gov This change allows the ligand-AhR complex to translocate into the nucleus. nih.govnih.gov

Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR nuclear translocator (ARNT) protein. nih.govnih.gov This AhR-ARNT complex then binds to specific DNA sequences known as dioxin response elements (DREs) located in the promoter regions of target genes. nih.govmdpi.com The binding of the AhR-ARNT complex to DREs initiates the transcription of these genes. nih.gov

The potency of different dioxin-like compounds in activating the AhR and eliciting toxic responses varies significantly. wikipedia.org 2,3,7,8-TCDD is the most potent AhR agonist known. nih.gov While 2,3,7,8-TCDF shares structural similarities with TCDD and is also a potent AhR ligand, its toxic equivalency factor (TEF) is generally considered to be lower than that of TCDD. news-medical.netnm.gov Studies have shown that both TCDD and 2,3,7,8-TCDF can persistently bind to the AhR, which may contribute to their sustained toxic effects. nih.gov For instance, preincubation of guinea pig hepatic cytosol with 2,3,7,8-TCDF shifted the apparent IC50 of this compound as a competitive AhR ligand by approximately 10- to 50-fold. nih.gov

AhR-Dependent Gene Regulation and Transcriptional Responses

The activation of the AhR by 2,3,7,8-TCDF and other dioxin-like compounds leads to the altered expression of a wide array of genes. nih.gov These genes are involved in various cellular processes, including xenobiotic metabolism, cell growth and differentiation, immune responses, and carcinogenesis. nih.gov

A hallmark of AhR activation is the induction of cytochrome P450 (CYP) enzymes, particularly CYP1A1 and CYP1B1. nih.govplos.org These enzymes are involved in the metabolism of foreign compounds. The induction of CYP1A1 is often used as a biomarker for exposure to AhR agonists. nih.gov In a study on developing mouse mammary glands, treatment with 2,3,7,8-TCDF did not alter the expression of AhR, ARNT, Cyp1a1, or Cyp1b1. nih.gov However, in other contexts, TCDD has been shown to dramatically increase the expression of CYP1A1 and CYP1B1 genes in various tissues. plos.org

Microarray analysis of gene expression in the liver of mice treated with TCDD revealed changes in the expression of numerous genes associated with chemotaxis, inflammation, carcinogenesis, acute-phase response, immune responses, cell metabolism, cell proliferation, signal transduction, and tumor suppression. nih.gov Specifically, in AhR+/+ mice, 51 genes showed a greater than 3-fold change in expression, with 28 genes being induced and 23 repressed compared to AhR-/- mice. nih.gov TCDD has also been shown to increase the expression of genes involved in the epidermal differentiation complex, such as filaggrin. memphis.edu

Cellular Signaling Pathways and Molecular Interactions (Excluding Gross Toxicity)

Beyond the classical genomic pathway involving direct gene regulation, the activated AhR can also influence cellular functions through nongenomic mechanisms and interfere with various signaling pathways.

Interference with Immune Cell Function and Differentiation (e.g., B cell activation and differentiation, macrophage responses, T cell phenotypes)

The immune system is a primary target for the toxic effects of 2,3,7,8-TCDF and related compounds. news-medical.netnih.gov These effects are largely mediated through the AhR and can impact both innate and adaptive immunity.

B Cell Activation and Differentiation: Exposure to TCDD has been shown to suppress humoral immunity by inhibiting the differentiation of B cells into antibody-secreting plasma cells. nih.gov This effect is mediated by the AhR. nih.gov TCDD can impair the down-regulation of the transcription factor Pax5, a repressor of B cell differentiation, leading to a suppressed IgM response. nih.gov Ectopic expression of the Pax5a isoform was found to mimic the suppressive effects of TCDD on the IgM response in a murine B cell line. nih.gov

T Cell Phenotypes: TCDD can also modulate T cell function and development. In a transgenic mouse model, TCDD exposure led to a decline in the number of antigen-specific CD4+ T cells following immunization. deepdyve.com Furthermore, TCDD has been shown to alter the process of T-cell selection in the thymus. nih.gov It appeared to enhance the negative selection of T cells while paradoxically allowing some autoreactive T cells to escape deletion and migrate to the periphery. nih.gov In a non-eosinophilic asthma model, TCDD-induced AhR activation was found to inhibit Th17 differentiation and promote Treg differentiation, thereby reducing airway inflammation. plos.org

Modulation of Lipid Metabolism and Eicosanoid Biosynthesis Pathways

2,3,7,8-TCDF and TCDD can significantly alter lipid metabolism and the biosynthesis of eicosanoids, which are signaling molecules derived from fatty acids.

Exposure to 2,3,7,8-TCDF has been shown to lead to a positive regulation of lipid biosynthetic processes, resulting in an abundance of unsaturated fatty acids. wikipedia.org In mice, short-term exposure to dietary 2,3,7,8-TCDF caused rapid gut microbial dysbiosis and disrupted host metabolism, while longer exposure led to hepatic lipogenesis, an early sign of metabolic dysfunction. news-medical.net TCDD is known to cause hepatic steatosis (fatty liver) by increasing the uptake of dietary fats. oup.com This is associated with the induction of intestinal and hepatic lipid transport genes. oup.com In C57BL/6J mice, a high dose of TCDD for three weeks induced hepatocyte lipid deposition and increased the expression of CD36, a fatty acid translocase. nih.gov

TCDD also modulates the eicosanoid biosynthesis pathway. nih.gov In female Sprague-Dawley rats, TCDD caused dose-dependent changes in linoleic acid and arachidonic acid metabolism. nih.gov It increased the ratio of ω-6 to ω-3 polyunsaturated fatty acids and induced the expression of genes involved in the cyclooxygenase, lipoxygenase, and cytochrome P450 epoxidation/hydroxylation pathways. nih.gov Specifically, TCDD increased the levels of pro-inflammatory eicosanoids like leukotriene B4. nih.gov The lipoxygenase and cytochrome P450 hydroxylase/epoxygenase pathways appear to be more sensitive to TCDD than the cyclooxygenase pathway. nih.gov

Table of Research Findings on 2,3,7,8-Tetrachlorodibenzofuran (B131793) and Related Compounds

CompoundModel SystemKey FindingReference
2,3,7,8-TCDFMouse Mammary Gland Organ CultureSuppressed lobule development and DNA synthesis. nih.gov
2,3,7,8-TCDFMiceDisrupted gut microbiota, altered host metabolism, and led to hepatic lipogenesis. news-medical.net
2,3,7,8-TCDFGuinea PigsModestly suppressed cell-mediated immune function. nih.gov
TCDDMurine B Cell Line (CH12.LX)Impaired B cell differentiation by preventing the down-regulation of Pax5. nih.gov
TCDDMiceReduced the number of peritoneal macrophages. nih.gov
TCDDTransgenic Mice (DO11.10)Caused a decline in the number of antigen-specific CD4+ T cells. deepdyve.com
TCDDFemale Sprague-Dawley RatsAltered hepatic polyunsaturated fatty acid metabolism and eicosanoid biosynthesis. nih.gov
TCDDC57BL/6J MiceInduced hepatic steatosis by increasing dietary fat uptake and CD36 expression. oup.comnih.gov
TCDDDifferentiated THP-1 Human MacrophagesInduced TNF-α production via an AhR-EGFR-ERK signaling pathway. nih.gov

Table of Compound Names

Abbreviation/Common NameFull Chemical Name
2,3,7,8-TCDF2,3,7,8-Tetrachlorodibenzofuran
TCDD2,3,7,8-Tetrachlorodibenzo-p-dioxin
AhRAryl Hydrocarbon Receptor
ARNTAryl Hydrocarbon Receptor Nuclear Translocator
CYP1A1Cytochrome P450, family 1, subfamily A, polypeptide 1
CYP1B1Cytochrome P450, family 1, subfamily B, polypeptide 1
cPLA2Cytosolic Phospholipase A2
COX-2Cyclooxygenase-2
EGFREpidermal Growth Factor Receptor
ERKExtracellular Signal-Regulated Kinase
PKAProtein Kinase A
PTKProtein Tyrosine Kinase
Pax5Paired Box 5
TNF-αTumor Necrosis Factor-alpha
NF-κBNuclear Factor kappa-light-chain-enhancer of activated B cells
CD36Cluster of Differentiation 36

Effects on Sphingolipid Biosynthesis and Epidermal Differentiation in Keratinocytes

Exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), a potent environmental toxin, has been shown to modulate the proliferation and differentiation of epidermal keratinocytes both in living organisms and in cell cultures. nih.gov The growth of these skin cells is a complex process regulated by various biochemical mediators, including the epidermal growth factor (EGF). nih.gov

In laboratory studies using a human keratinocyte cell line, TCDD was found to decrease the specific binding of EGF to basal cells by 40% within 96 hours. nih.gov This reduction in EGF binding was not a result of changes in the differentiation state of the cells, as determined by cell size, morphology, and the formation of a cornified envelope, which is a key marker of terminal differentiation. nih.gov The effect of TCDD on EGF binding was concentration-dependent and stereospecific, suggesting the involvement of the aryl hydrocarbon receptor (AhR). nih.gov

Further analysis indicated that TCDD treatment led to a decrease in the number of high-affinity EGF binding sites, which correlated with a reduction in EGF-stimulated DNA synthesis and cell proliferation. nih.gov These findings suggest that basal cells are a direct target for TCDD. nih.gov It is proposed that the modulation of EGF binding in these basal keratinocytes by TCDD is a critical event that leads to enhanced and altered differentiation. nih.gov

Organotypic cultures, which mimic the three-dimensional structure of human skin, have also been used to study the effects of TCDD. nih.gov In these models, TCDD treatment was observed to alter the pattern of keratinocyte terminal differentiation, leading to the formation of a fully differentiated cornified layer at earlier time points compared to control cultures. nih.gov Additionally, TCDD-treated cultures showed an abnormal distribution of proteins specific to differentiation. nih.gov These changes in tissue architecture occurred without affecting cell proliferation or apoptosis in the basal layer, indicating that TCDD's primary impact is on the terminal differentiation process of keratinocytes. nih.gov

Alterations in Other Metabolic Profiles (e.g., urinary metabolome)

Recent studies have demonstrated that exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) can induce dose-dependent shifts in the urinary metabolome of mice, which are associated with changes in hepatic gene expression mediated by the aryl hydrocarbon receptor (AHR). biorxiv.orgnih.gov These alterations in urinary metabolites can serve as potential biomarkers for TCDD-induced hepatotoxicity.

In male C57BL/6NCrl mice treated with TCDD, several urinary metabolites related to choline, glyoxylate, vitamin B3, and amino acid metabolism were found to be dose-dependently altered. biorxiv.org Notably, changes in trimethylamine (B31210) (TMA), trimethylamine N-oxide (TMAO), and 1-methylnicotinamide (B1211872) (1MN) were observed at doses that preceded the development of moderate to severe liver steatohepatitis. biorxiv.orgnih.gov These changes were consistent with alterations in the expression of hepatic genes. biorxiv.org For instance, the induction of the hepatic enzyme Flavin-containing monooxygenase 3 (Fmo3) by TCDD was associated with increased urinary TMAO levels and a corresponding decrease in TMA. biorxiv.org

Other urinary metabolites, such as glycolate, urocanate, and 3-hydroxyisovalerate, were only altered at higher doses of TCDD that induced more severe liver damage. nih.govbiorxiv.org The alterations in these urinary metabolites were found to correlate with differential gene expression in the liver, suggesting a direct link between hepatic metabolic disruption and the urinary metabolic profile. nih.gov Further analysis using single-nuclear RNA sequencing and AHR chromatin immunoprecipitation sequencing datasets provided evidence for the liver- and AHR-dependent nature of these changes. nih.gov

Table 1: Urinary Metabolites Altered by TCDD Exposure in Mice

MetaboliteDirection of ChangeAssociated Pathologies/Pathways
Trimethylamine (TMA)DecreaseCholine Metabolism
Trimethylamine N-oxide (TMAO)IncreaseCholine Metabolism, FMO3 Induction
1-Methylnicotinamide (1MN)AlteredVitamin B3 Metabolism
GlycolateAltered (at high doses)Glyoxylate Metabolism, Steatohepatitis
UrocanateAltered (at high doses)Amino Acid Metabolism, Steatohepatitis
3-HydroxyisovalerateAltered (at high doses)Amino Acid Metabolism, Steatohepatitis
PyruvateAltered (at high doses)N/A
Branched-chain amino acid catabolitesAltered (at high doses)Amino Acid Metabolism

Enzyme Induction and Metabolism (e.g., cytochrome P450)

The toxic effects of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) are primarily mediated through its interaction with the aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor. mdpi.comwikipedia.org Upon binding TCDD, the AHR translocates to the nucleus, dimerizes with the AHR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic response elements (XREs). mdpi.com This binding upregulates the expression of a battery of genes, most notably those encoding for cytochrome P450 (CYP) enzymes. mdpi.com

The induction of CYP enzymes, particularly the CYP1A family (CYP1A1, CYP1A2) and CYP1B1, is a hallmark of TCDD exposure. mdpi.comnih.gov These enzymes are involved in the oxidative metabolism of a wide range of foreign compounds. pnas.org For example, TCDD has been shown to induce ethoxyresorufin-O-deethylase (EROD) activity, a common measure of CYP1A activity, in primary hepatocyte cultures from various avian species. deepdyve.com

The induction of CYP1A1 by TCDD has been linked to oxidative stress. pnas.org The catalytic cycle of CYP enzymes can lead to the "leakage" of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA. nih.govpnas.org Studies have shown an increase in the excretion of 8-oxo-7-hydrodeoxyguanosine (oxo8dG), a marker of oxidative DNA damage, in cells treated with TCDD, which correlates with the induction of CYP1A1. pnas.org

Furthermore, TCDD has been found to induce CYP-dependent metabolism of arachidonic acid in avian liver microsomes, leading to an increase in the formation of epoxides (EETs) and monohydroxyeicosatetraenoic acids (HETEs). nih.gov In female Sprague-Dawley rats, TCDD exposure led to dose-dependent changes in the expression of genes associated with cyclooxygenase, lipoxygenase, and cytochrome P450 pathways, altering the metabolism of polyunsaturated fatty acids. nih.gov

Table 2: Key Enzymes and Pathways Affected by 2,3,4,8-Tetrachlorodibenzofuran

Enzyme/PathwayEffect of TCDDAssociated Function/Outcome
Cytochrome P450 1A1 (CYP1A1)InductionXenobiotic metabolism, ROS production, Oxidative DNA damage
Cytochrome P450 1A2 (CYP1A2)InductionXenobiotic metabolism
Cytochrome P450 1B1 (CYP1B1)InductionXenobiotic metabolism
Ethoxyresorufin-O-deethylase (EROD)Increased activityIndicator of CYP1A activity
Arachidonic Acid MetabolismAlteredProduction of eicosanoids (EETs, HETEs)
Cyclooxygenase PathwayAlteredProstaglandin and thromboxane (B8750289) synthesis
Lipoxygenase PathwayAlteredLeukotriene synthesis

Regulatory Science and Future Research Directions for 2,3,4,8 Tetrachlorodibenzofuran

Scientific Basis for Toxic Equivalency Factor (TEF) Derivation and Application (e.g., for 2,3,7,8-TCDF relative to 2,3,7,8-TCDD)

The Toxic Equivalency Factor (TEF) is a tool used to assess the toxicity of dioxin-like compounds, including 2,3,4,8-tetrachlorodibenzofuran (2,3,4,8-TCDF), relative to the most toxic congener, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (2,3,7,8-TCDD). wikipedia.orgnih.gov The TEF concept is based on the understanding that these compounds share a common mechanism of toxicity, which is mediated by the aryl hydrocarbon receptor (AhR). wikipedia.orgnih.govwikipedia.org

The fundamental criteria for a compound to be included in the TEF approach are:

Structural similarity to polychlorinated dibenzo-p-dioxins (PCDDs) or polychlorinated dibenzofurans (PCDFs). wikipedia.orgornl.gov

The ability to bind to the AhR. wikipedia.orgornl.gov

The capacity to elicit AhR-mediated biochemical and toxic responses. wikipedia.orgornl.gov

Persistence and accumulation in the food chain. wikipedia.orgornl.gov

The derivation of TEFs involves a comprehensive analysis of all available toxicological and biochemical data. This includes data from in vivo and in vitro studies. nih.gov The relative potency (REP) of a compound compared to 2,3,7,8-TCDD is determined from individual studies. ornl.gov These REPs are then used to establish a consensus TEF value. ornl.gov

The World Health Organization (WHO) has periodically convened expert panels to re-evaluate and update the TEF values for dioxins and dioxin-like compounds. nih.govnih.govwho.int The 2005 WHO re-evaluation established a TEF for 2,3,4,7,8-pentachlorodibenzofuran (B44125) (PeCDF) of 0.3. nih.gov More recent re-evaluations, such as the one in 2022, have utilized advanced statistical methods like Bayesian meta-regression to derive "Best-Estimate" TEFs from an expanded REP database. nih.govwho.int These newer methods aim to provide a more quantitative and less uncertain assessment of congener-specific potencies. who.int

Table 1: WHO Toxic Equivalency Factors (TEFs) for select PCDDs and PCDFs

CompoundWHO 2005 TEF
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD)1
1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD)1
2,3,7,8-Tetrachlorodibenzofuran (B131793) (TCDF)0.1
2,3,4,7,8-Pentachlorodibenzofuran (PeCDF)0.3
1,2,3,7,8-Pentachlorodibenzofuran (PeCDF)0.03
Octachlorodibenzo-p-dioxin (OCDD)0.0003
Octachlorodibenzofuran (OCDF)0.0003

Development and Refinement of Environmental Risk Assessment Methodologies

The environmental risk assessment of tetrachlorodibenzofurans, including 2,3,4,8-TCDF, is a complex process that has evolved over time. mdpi.com A key component of this assessment is the use of the TEF methodology to evaluate the risks posed by mixtures of dioxin-like compounds found in the environment. ornl.govpolicycommons.net This approach allows regulators to assess the cumulative risk from various congeners. clu-in.org

Methodologies for environmental risk assessment often involve a multi-step process that includes hazard identification, dose-response assessment, exposure assessment, and risk characterization. nih.gov For tetrachlorodibenzofurans, hazard identification involves recognizing their potential to cause adverse effects due to their persistence, bioaccumulation, and toxicity. ospar.org

Exposure assessment for these compounds is particularly challenging due to their presence in various environmental media, including air, soil, sediment, and the food chain. clu-in.orgnih.gov Analytical methods such as EPA Method 8290A are used to detect and quantify low concentrations of PCDDs and PCDFs in environmental samples. epa.gov These methods are crucial for accurately determining the levels of exposure.

Risk characterization integrates the information from the other steps to estimate the probability of adverse effects occurring in exposed populations or ecosystems. nih.gov The use of TEQs is a central part of the risk characterization for dioxin-like compounds. clu-in.org

Recent advancements in risk assessment methodologies include the development of multi-dimensional approaches that consider not only toxicity and exposure but also the persistence and compartmental features of pollutants in different environmental media. mdpi.com These newer methods aim to provide a more robust and accurate basis for environmental protection decisions. mdpi.com

Identification of Data Gaps and Emerging Research Needs in Environmental Chemistry and Toxicology of Tetrachlorodibenzofurans

Despite extensive research, there are still significant data gaps and emerging research needs in the environmental chemistry and toxicology of tetrachlorodibenzofurans. nih.gov A primary area of concern is the need for more comprehensive data on the environmental fate and transport of many PCDF congeners. While models exist, more empirical data is needed to validate and refine them.

Further research is also needed to better understand the long-term, low-dose effects of exposure to mixtures of these compounds. nih.gov Most toxicological studies have focused on individual congeners, but human and environmental exposures are always to complex mixtures. nih.gov The interactions between different congeners within a mixture and their combined effects are not fully understood.

There is also a need for more research into the non-dioxin-like toxicities of some PCDF congeners. wikipedia.org While the AhR-mediated mechanism is well-established, other potential mechanisms of toxicity may exist and warrant investigation. wikipedia.org

Additionally, the development of more sensitive and specific biomarkers of exposure and effect is a continuing research priority. nih.gov Such biomarkers would improve our ability to assess the health risks associated with exposure to tetrachlorodibenzofurans. The International Agency for Research on Cancer (IARC) has highlighted the need for continued research in these areas to better evaluate the carcinogenic risks of these compounds to humans. nih.gov

Advancements in Predictive Modeling for Environmental Fate and Biological Interactions

Predictive modeling plays a crucial role in understanding the environmental fate and biological interactions of tetrachlorodibenzofurans. nih.govscholarsresearchlibrary.comnih.gov Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to predict the biological activity and toxicity of chemicals based on their molecular structure. nih.govscholarsresearchlibrary.comnih.govscholarsresearchlibrary.com

QSAR models have been developed to predict the AhR binding affinity and toxicity of dioxin-like compounds. nih.govscholarsresearchlibrary.com These models use molecular descriptors that quantify various physicochemical properties of the molecules to establish a mathematical relationship with their biological activity. scholarsresearchlibrary.comnih.gov Advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to develop 3D-QSAR models that provide insights into the steric, electrostatic, and other properties that influence a compound's interaction with the AhR. nih.gov

Fugacity-based multimedia environmental fate models are another important predictive tool. nih.gov These models simulate the partitioning and transport of chemicals between different environmental compartments such as air, water, soil, and sediment. nih.gov They can be used to predict the environmental distribution and persistence of tetrachlorodibenzofurans and to understand how their profiles may change over time. nih.gov

These predictive models are valuable for:

Screening large numbers of chemicals for potential toxicity. scholarsresearchlibrary.comscholarsresearchlibrary.com

Prioritizing chemicals for further testing.

Estimating the environmental fate of chemicals where experimental data is lacking. nih.gov

Informing risk assessment and management decisions.

Implications for Environmental Monitoring and Management Strategies

The scientific understanding of the environmental chemistry and toxicology of this compound and related compounds has significant implications for environmental monitoring and management strategies. The persistence and bioaccumulative nature of these compounds necessitate long-term monitoring programs to track their levels in the environment and in biological tissues. ospar.orgwikipedia.org

Monitoring programs often focus on key environmental compartments such as air, soil, and sediment, as well as on biota at different trophic levels of the food chain. nih.govnih.gov The data from these programs are essential for assessing the effectiveness of regulatory actions and for identifying potential hotspots of contamination.

Management strategies for tetrachlorodibenzofurans primarily focus on controlling and reducing their unintentional formation and release from industrial and combustion sources. ospar.orgnih.gov This includes the implementation of best available techniques for industrial processes and stringent emission controls for incinerators. ospar.org

The TEF/TEQ methodology is a cornerstone of the management of dioxin-like compounds, providing a basis for setting regulatory limits for emissions, environmental quality, and food safety. wikipedia.orgclu-in.org As our understanding of the science evolves, these strategies must be adapted to ensure the continued protection of human health and the environment. This includes incorporating new TEF values as they are updated and utilizing advanced analytical and modeling techniques to improve the accuracy of risk assessments. nih.govwho.int

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for detecting 2,3,4,8-tetrachlorodibenzofuran in environmental samples, and how do they address isomer-specific challenges?

  • Methodological Answer : High-resolution gas chromatography (HRGC) coupled with isomer-specific columns (e.g., SP 2331 + DB 17) is critical for resolving this compound from co-eluting isomers like 2,3,7,8-tetrachlorodibenzofuran. Alumina column fractionation can also prefractionate samples to isolate target congeners, reducing matrix interferences . Environmental analysis often employs isotope-dilution mass spectrometry (IDMS) with stable isotope-labeled internal standards (e.g., ¹³C-labeled analogs) for quantitation, as described for similar chlorinated dibenzofurans .

Q. What factors influence the environmental distribution and persistence of this compound in sediments and soils?

  • Methodological Answer : The compound’s persistence is influenced by organic carbon content, sediment grain size, and redox conditions. Studies on dioxin-contaminated sediments highlight that fine-grained, organic-rich sediments act as long-term reservoirs due to strong hydrophobic interactions . Contamination hotspots, such as industrial sites, require geostatistical approaches (e.g., principal component analysis) to correlate physicochemical parameters with congener-specific accumulation patterns .

Advanced Research Questions

Q. How do substitution patterns (e.g., 2,3,4,8 vs. 2,3,7,8 chlorination) affect the toxicity and toxicokinetics of tetrachlorodibenzofurans?

  • Methodological Answer : Chlorination at the 2,3,7,8-positions is associated with higher toxicity due to structural similarity to 2,3,7,8-TCDD, a prototypical aryl hydrocarbon receptor (AhR) agonist. For this compound, in vitro AhR activation assays and computational docking studies can elucidate structure-activity relationships. Toxicokinetic differences (e.g., tissue-specific accumulation) between isomers require congener-specific studies using radiolabeled analogs and physiologically based pharmacokinetic (PBPK) modeling .

Q. What advanced degradation methods are effective for this compound in contaminated matrices?

  • Methodological Answer : Solar-driven photolytic reactors (e.g., Thermal Photolytic Reactor Systems) enhance degradation efficiency compared to purely thermal methods. Simulated solar radiation (e.g., xenon arc lamps) generates reactive radicals that cleave aromatic rings, reducing toxic byproducts. Process optimization requires monitoring degradation intermediates via HRGC-MS and assessing toxicity reduction using bioassays (e.g., Microtox®) .

Q. How can omics approaches (metabolomics, proteomics) elucidate mechanistic pathways of this compound-induced toxicity?

  • Methodological Answer : Targeted metabolomics can identify hepatic steatosis biomarkers (e.g., altered lipid profiles) in exposed models, as demonstrated for 2,3,7,8-tetrachlorodibenzofuran . Transcriptomic analysis (RNA-seq) of AhR-regulated genes (e.g., CYP1A1) and pathway enrichment tools (e.g., KEGG) reveal disrupted metabolic networks. Proteomic profiling (LC-MS/MS) of liver tissues quantifies oxidative stress markers (e.g., glutathione peroxidase) .

Q. What are the challenges in developing immunoassays specific to this compound, given cross-reactivity with other congeners?

  • Methodological Answer : Monoclonal antibody development requires hapten design mimicking the 2,3,4,8-chlorination pattern. Competitive enzyme immunoassays (EIAs) must validate specificity against structurally similar PCDFs (e.g., 2,3,7,8-TCDF) using cross-reactivity panels. Surface plasmon resonance (SPR) assays quantify antibody binding affinity, while computational modeling optimizes epitope recognition .

Data Gaps and Research Recommendations

  • Isomer-Specific Bioaccumulation : Investigate trophic transfer in aquatic ecosystems using stable isotope tracers (δ¹⁵N, δ¹³C) and congener-specific analysis of biotic samples (e.g., invertebrates, fish) .
  • Epigenetic Effects : Explore DNA methylation changes via whole-genome bisulfite sequencing in model organisms exposed to this compound.
  • Degradation Byproducts : Characterize photolytic and microbial degradation metabolites using non-targeted HRMS and in silico toxicity prediction tools (e.g., TEST, ECOSAR).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.